molecular formula C5H5IN2O B6163666 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2226182-52-9

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6163666
CAS No.: 2226182-52-9
M. Wt: 236
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Description

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H5IN2O It is characterized by the presence of an iodine atom, a methyl group, and an aldehyde functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the iodination of 1-methyl-1H-pyrazole-5-carbaldehyde. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

    Substitution: Formation of 3-substituted-1-methyl-1H-pyrazole-5-carbaldehyde derivatives.

    Oxidation: Formation of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-iodo-1-methyl-1H-pyrazole-5-methanol.

Scientific Research Applications

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde

Uniqueness

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interactions and stability in various chemical and biological environments.

Properties

CAS No.

2226182-52-9

Molecular Formula

C5H5IN2O

Molecular Weight

236

Purity

95

Origin of Product

United States

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